(2H3)Acetic anhydride
Overview
Description
Acetic anhydride, also known as ethanoic anhydride, is an organic compound with the formula (CH3CO)2O. It is the simplest isolable anhydride of a carboxylic acid and is widely used as a reagent in organic synthesis. Acetic anhydride is a colorless, flammable liquid with a pungent, acrid odor. It is miscible with water and most polar organic solvents, and is hygroscopic. It is a widely used reagent in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, dyes, and other chemicals.
Scientific Research Applications
1. Structural Analysis
- Crystal Structure Determination : Acetic anhydride is essential in organic synthesis, particularly for its use in acetylation reactions. A study reported the first crystal structure determination of acetic anhydride at 100 K using single-crystal X-ray analysis. This research highlights its significance in understanding molecular and crystal structures (Seidel et al., 2016).
2. Chemical Synthesis
- Acetylation of Alcohols, Phenols, and Amines : Acetic anhydride, in the presence of La(NO3)3·6H2O as a catalyst and under solvent-free conditions, can efficiently convert a variety of alcohols, phenols, and amines into their corresponding acetates. This method is compatible with acid-sensitive hydroxyl protecting groups and offers excellent yields (Reddy et al., 2006).
- Synthesis of Gabapentin Precursors : Acetic anhydride has been used in the synthesis of 3-Azaspiro[5,5]undecane-2,4-dione, a precursor of Gabapentin. Its availability, however, is restricted due to its listing in the UN convention against illicit drug trafficking (Divi et al., 2013).
3. Analytical Chemistry
- Kinetics and Reaction Monitoring : Acetic anhydride is used to study the kinetics of acetic acid production. The hydrolysis of acetic anhydride to acetic acid has been monitored by measuring conductivity, providing insights into reaction kinetics and thermodynamics (Kralj, 2007).
- Radioactive Labeling : A method for labeling proteins and viruses in vitro by acetylation with radioactive acetic anhydride is described. This technique minimizes undesirable alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).
4. Material Science
- Detection of Acetic Anhydride Vapor : Cellulose acetate nanofibers overlaid with chitosan on a quartz crystal microbalance havebeen used for detecting acetic anhydride vapor, demonstrating the material's potential in sensing applications. The nanofibers showed increased sensitivity and rapid response time to acetic anhydride vapor, highlighting the usefulness of this approach in environmental monitoring (Nugroho et al., 2019).
properties
IUPAC Name |
(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168111 | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H3)Acetic anhydride | |
CAS RN |
16649-49-3 | |
Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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